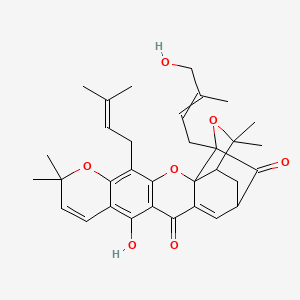

Isomorellinol

Beschreibung

Eigenschaften

IUPAC Name |

12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMGTSPGQXAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isomorellinol: A Technical Guide to its Natural Sources, Isolation from Garcinia hanburyi, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomorellinol, a caged xanthone (B1684191) found in the resin of Garcinia hanburyi, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed methodology for its isolation and purification from Garcinia hanburyi, and an examination of its mechanism of action related to apoptosis induction. Quantitative data on the isolation of related compounds is presented to offer a comparative benchmark, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising natural compound.

Natural Sources of this compound

This compound is a phytochemical primarily isolated from the genus Garcinia, a large group of evergreen trees and shrubs. The most prominent and commercially relevant source of this compound is the dried latex resin of Garcinia hanburyi Hook.f. , commonly known as gamboge.[1][2][3] This resin has a long history of use in traditional medicine and as a pigment. This compound is one of several structurally related caged xanthones present in gamboge, including gambogic acid, isogambogic acid, and morellin.[1][3] While G. hanburyi is the principal source, other Garcinia species may also produce this compound or its isomers, though in lesser quantities.

Isolation of this compound from Garcinia hanburyi

The isolation of this compound from the resin of Garcinia hanburyi is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesis of established methods for the purification of xanthones from this source.

Experimental Protocol: Isolation and Purification

A detailed experimental protocol for the isolation of this compound, based on the methodologies reported for related xanthones from Garcinia hanburyi, is outlined below.

2.1.1. Plant Material

The starting material is the dried latex resin (gamboge) of Garcinia hanburyi.

2.1.2. Extraction

-

The dried gamboge resin is pulverized to a fine powder.

-

The powdered resin is then subjected to solvent extraction, typically with ethyl acetate (B1210297) (EtOAc), to isolate a wide range of xanthones, including this compound.

-

The resulting crude ethyl acetate extract is concentrated under reduced pressure to yield a viscous residue.

2.1.3. Chromatographic Separation

A multi-step chromatographic procedure is employed to separate this compound from the complex mixture of xanthones in the crude extract.

-

Step 1: Silica (B1680970) Gel Column Chromatography

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing xanthones.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Fractions enriched with this compound from the silica gel column are pooled and further purified using preparative HPLC.

-

A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

-

Step 3: High-Speed Counter-Current Chromatography (HSCCC) - Alternative Method

-

HSCCC is a highly effective alternative or supplementary technique for the separation of structurally similar xanthones.

-

For instance, a two-phase solvent system of n-hexane-methanol-water (5:4:1, v/v/v) has been successfully used for the preparative isolation of gambogic acid and epigambogic acid, demonstrating the potential of this method for this compound purification.

-

2.1.4. Purity Assessment

The purity of the isolated this compound is determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector. Purity is typically reported as a percentage based on the peak area.

Data Presentation: Yield and Purity of Related Xanthones

| Compound | Starting Material | Solvent System (HSCCC) | Amount Isolated | Purity | Reference |

| Gambogic Acid | 50 mg of a mixture | n-hexane-methanol-water (5:4:1, v/v/v) | 28.2 mg | >97% | |

| Epigambogic Acid | 50 mg of a mixture | n-hexane-methanol-water (5:4:1, v/v/v) | 18.4 mg | >97% |

Biological Activity: Apoptosis Induction

This compound has demonstrated cytotoxic activity against various cancer cell lines. Its mechanism of action is linked to the induction of apoptosis, the process of programmed cell death.

Signaling Pathway of this compound-Induced Apoptosis

This compound is reported to induce apoptosis in cholangiocarcinoma cells by modulating the expression of key proteins in the Bcl-2 family. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis. Additionally, this compound has been shown to decrease the expression of survivin, an inhibitor of apoptosis protein (IAP).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for this compound Isolation.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's Apoptotic Pathway.

Conclusion

This compound stands out as a natural compound with significant potential for further investigation in drug discovery and development. The methodologies for its isolation from Garcinia hanburyi are well-established, relying on standard phytochemical techniques. Its pro-apoptotic activity, mediated through the modulation of the Bcl-2 family of proteins and survivin, provides a clear rationale for its exploration as an anticancer agent. This guide offers a foundational resource for researchers aiming to work with this compound, from its procurement from natural sources to its application in preclinical studies. Further research is warranted to fully elucidate its therapeutic potential and to optimize its production and formulation for clinical use.

References

The Synthetic Challenge of Isomorellinol: A Technical Guide to Caged Xanthones

For Researchers, Scientists, and Drug Development Professionals

Isomorellinol, a member of the caged Garcinia xanthone (B1684191) family of natural products, has garnered significant interest within the scientific community due to its potent anticancer properties. Extracted from the resin of Garcinia hanburyi, this complex molecule and its derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, particularly in cholangiocarcinoma. This technical guide provides an in-depth overview of the synthetic strategies toward the core structure of this compound, details on its mechanism of action, and quantitative data on the biological activity of related compounds.

Core Synthesis: A Biomimetic Approach to the Caged Xanthone Scaffold

The total synthesis of this compound has not been explicitly detailed in scientific literature to date. However, the successful synthesis of forbesione (B1256395), a closely related caged xanthone and a likely biosynthetic precursor to this compound, provides a robust blueprint for accessing the core molecular architecture. The key transformation in the synthesis of the forbesione scaffold, as pioneered by the Theodorakis group, is a biomimetic tandem Claisen/Diels-Alder/Claisen rearrangement cascade.[1] This strategic approach mimics the proposed natural biosynthetic pathway to construct the intricate caged system.

Experimental Protocol: Synthesis of Forbesione

The synthesis of forbesione serves as a representative example of the construction of the this compound core. The following protocol is adapted from the work of Theodorakis and coworkers.

Step 1: Synthesis of the Xanthone Core The synthesis commences with the construction of the foundational xanthone scaffold. This is typically achieved through the condensation of a substituted phloroglucinol (B13840) derivative with a benzoic acid derivative.

Step 2: Allylation of the Xanthone Core The xanthone core is then subjected to allylation to introduce the necessary precursors for the key rearrangement cascade.

Step 3: The Claisen/Diels-Alder/Claisen Rearrangement Cascade The tris-allylated xanthone precursor is heated in a high-boiling solvent such as N,N-dimethylformamide (DMF) to initiate the tandem Claisen/Diels-Alder/Claisen rearrangement. This reaction cascade proceeds in a regioselective manner to furnish the desired caged structure of forbesione.[1]

Step 4: Conversion to Desoxymorellin (B1255357) To demonstrate the utility of the synthetic forbesione, it can be further elaborated to other natural products. For instance, propargylation of the C3 phenol (B47542) of forbesione followed by a Claisen rearrangement yields desoxymorellin.[1]

Quantitative Data

While specific yield and spectroscopic data for the total synthesis of this compound are not available, the following table summarizes the reported yields for the key steps in the synthesis of forbesione and its conversion to desoxymorellin.[1] Additionally, the biological activity of this compound and related caged xanthones is presented in terms of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound/Reaction Step | Yield (%) | Reference |

| Forbesione (from tris-allyloxy precursor) | 71% (combined) | [1] |

| Desoxymorellin (from forbesione) | 61% (combined) |

| Compound | Cell Line | IC50 (µM) | Reference |

| Forbesione | Ham-1 (hamster cholangiocarcinoma) | 3.34 ± 0.31 | |

| Isomorellin | KKU-100 (human cholangiocarcinoma) | Not specified | |

| This compound | KKU-100 (human cholangiocarcinoma) | Not specified | |

| Forbesione | KKU-100 (human cholangiocarcinoma) | Not specified |

Signaling Pathways and Mechanism of Action

This compound and its congeners exert their anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Figure 1: Proposed signaling pathway for the anticancer effects of this compound.

Studies on caged xanthones, including isomorellin, have shown that they can suppress the translocation of the nuclear factor-kappa B (NF-κB) and inhibit the phosphorylated p38 mitogen-activated protein kinase (MAPK) pathway. This leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), which are key enzymes involved in cancer cell invasion and metastasis.

Furthermore, this compound and related compounds modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell and apoptotic cell death.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is a multi-step process that begins with the chemical synthesis of the target compounds, followed by rigorous purification and characterization, and culminating in comprehensive biological evaluation.

Figure 2: General experimental workflow for the synthesis and evaluation of this compound derivatives.

This workflow underscores the interdisciplinary nature of natural product synthesis and drug discovery, requiring expertise in synthetic organic chemistry, analytical chemistry, and cancer biology. The development of a scalable and efficient synthesis for this compound and its derivatives remains a significant challenge but holds the promise of unlocking new therapeutic avenues for the treatment of cancer.

References

Isomorellinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical Isomorellinol, focusing on its physicochemical properties, its significant anticancer activities, and the molecular mechanisms underlying its therapeutic potential. The information is curated to support further research and drug development initiatives.

Core Compound Data

This compound is a caged xanthone, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from the resin of Garcinia hanburyi.

| Identifier | Value | Source |

| CAS Number | 149655-53-8 | [1] |

| Molecular Formula | C₃₃H₃₈O₇ | [2][3] |

| Molecular Weight | 546.7 g/mol | [1][4] |

Anticancer Activity in Cholangiocarcinoma

This compound has demonstrated potent cytotoxic effects against human cholangiocarcinoma (CCA) cell lines. Its efficacy is highlighted by its ability to inhibit cell viability in a dose- and time-dependent manner.

| Cell Line | Time Point | IC₅₀ (µM) |

| KKU-100 | 24 h | 3.46 ± 0.19 |

| KKU-100 | 48 h | 3.78 ± 0.02 |

| KKU-100 | 72 h | 4.01 ± 0.01 |

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key regulatory proteins in the intrinsic apoptotic pathway.

Modulation of Bcl-2 Family Proteins and Survivin

This compound treatment leads to a significant increase in the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors.

Furthermore, this compound has been shown to markedly decrease the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in cancer cells. The downregulation of survivin further sensitizes the cancer cells to apoptotic stimuli.

Activation of Caspase Cascade

The alterations in the expression of Bcl-2 family proteins and survivin culminate in the activation of the caspase cascade. Specifically, this compound treatment leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, and subsequently, the activation of caspase-3, an executioner caspase responsible for the cleavage of key cellular substrates and the morphological changes associated with apoptosis.

Signaling Pathway Diagram

This compound-induced apoptotic pathway.

Inhibition of NF-κB and p38 MAPK Signaling

In addition to its pro-apoptotic effects, this compound has been found to inhibit the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in cholangiocarcinoma cells. The inhibition of these pathways can contribute to its anticancer effects by reducing inflammation, cell proliferation, and invasion.

Signaling Pathway Diagram

Inhibition of p38 MAPK and NF-κB pathways.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from studies investigating the cytotoxicity of compounds on adherent cholangiocarcinoma cell lines.

Materials:

-

96-well microtiter plates

-

Cholangiocarcinoma cell lines (e.g., KKU-100)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 2,500 cells/well for KKU-100) in a final volume of 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Bax, Bcl-2, and Survivin

This general protocol can be adapted for the analysis of protein expression in cholangiocarcinoma cells treated with this compound.

Materials:

-

Cholangiocarcinoma cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-survivin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with the desired concentrations of this compound for the specified time.

-

Lyse the cells with ice-cold RIPA buffer containing inhibitors.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a standard flow cytometry-based protocol to quantify apoptosis.

Materials:

-

Cholangiocarcinoma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on Annexin V-FITC and PI staining.

References

- 1. app.gs.kku.ac.th [app.gs.kku.ac.th]

- 2. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Isomorellinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomorellinol, a naturally occurring xanthone, has emerged as a compound of interest in oncological research, particularly for its pro-apoptotic and anti-metastatic activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its effects on cholangiocarcinoma (CCA). The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₃₃H₃₈O₇ |

| Molecular Weight | 546.65 g/mol [1] |

| Class | Xanthone |

| Source | Isolated from Garcinia hanburyi[1] |

Pharmacological Activity

Anticancer Activity

This compound has demonstrated potent anticancer activity, primarily investigated in the context of cholangiocarcinoma (CCA), a malignancy of the bile duct epithelium[2][3][4].

This compound induces apoptosis in cholangiocarcinoma cells. This is achieved through the modulation of key apoptosis-regulating proteins. Specifically, it increases the Bax/Bcl-2 protein expression ratio, a critical determinant of mitochondrial-mediated apoptosis, and decreases the expression of survivin, an inhibitor of apoptosis protein (IAP).

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cholangiocarcinoma cell lines and a non-cancerous cell line.

| Cell Line | Cell Type | IC₅₀ (µM) after 48h |

| KKU-100 | Cholangiocarcinoma | 0.85 ± 0.07 |

| KKU-M139 | Cholangiocarcinoma | 0.69 ± 0.05 |

| KKU-M156 | Cholangiocarcinoma | 0.61 ± 0.04 |

| Chang | Normal liver cells | 19.0 ± 1.2 |

Data extracted from a study by Hahnvajanawong et al. (20). The study also investigated the synergistic effects of Isomorellin (B1256671) with doxorubicin.

This compound has been shown to inhibit the migration and invasion of cholangiocarcinoma cells (KKU-100). This anti-metastatic effect is attributed to the suppression of several key signaling pathways and downstream effector molecules involved in cell motility and invasion.

Other Potential Biological Activities

While the primary focus of research has been on its anticancer properties, as a meroterpenoid, this compound may possess a broader range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, which are common among this class of compounds. However, specific studies on this compound for these activities are limited.

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects through the modulation of multiple signaling pathways. The primary mechanism involves the induction of apoptosis and the inhibition of cell migration and invasion.

Apoptosis Induction Pathway

This compound promotes apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation. Furthermore, this compound suppresses the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.

Anti-Invasion and Migration Signaling Pathway

Isomorellin, a closely related compound, has been shown to inhibit CCA cell migration and invasion by suppressing the FAK, PKC, and p38 MAPK pathways. This leads to the induction of IκBα and subsequent inhibition of NF-κB nuclear translocation. The downstream effect is the downregulation of matrix metalloproteinase-2 (MMP-2), urokinase-type plasminogen activator (uPA), and cyclooxygenase-2 (COX-2) expression. Given the structural similarity, it is plausible that this compound acts through a similar mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound's pharmacological effects.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines the cytotoxic effects of this compound by measuring cell density based on the measurement of cellular protein content.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.

-

Fixation: After incubation, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve.

Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

-

Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with this compound for the desired time.

-

Staining: Prepare a staining solution of 100 µg/mL acridine (B1665455) orange and 100 µg/mL ethidium bromide in PBS. Add a small volume of this solution to the cells.

-

Visualization: Immediately visualize the cells under a fluorescence microscope.

-

Viable cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green condensed or fragmented chromatin.

-

Late apoptotic cells: Orange to red condensed or fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins such as Bax, Bcl-2, and survivin.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, survivin, and a loading control (e.g., β-actin) overnight at 4°C. Recommended dilutions should be determined empirically but often range from 1:1000 to 1:5000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Pharmacokinetics and ADME/T Profile

Currently, there is a lack of published in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, no clinical trials involving this compound have been registered in major clinical trial databases. For future drug development, it is crucial to characterize the ADME and toxicity (ADME/T) profile of this compound. In the absence of experimental data, in silico predictive models can provide initial estimations of these properties.

Conclusion and Future Directions

This compound is a promising natural product with significant anticancer activity against cholangiocarcinoma. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of cell migration and invasion by targeting key signaling molecules. The data presented in this guide provide a solid foundation for further preclinical and potentially clinical investigation of this compound.

Future research should focus on:

-

A comprehensive evaluation of its efficacy in in vivo models of cholangiocarcinoma.

-

Detailed pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

-

Exploration of its therapeutic potential in other types of cancer.

-

Investigation of its other potential biological activities, such as anti-inflammatory and antioxidant effects.

This in-depth understanding will be critical for the successful translation of this compound from a promising lead compound to a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The new insight of treatment in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Isomorellinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomorellinol, a naturally occurring caged xanthone (B1684191), has emerged as a compound of significant interest within the scientific community, particularly for its potent anticancer properties. First isolated from the resin of Garcinia hanburyi Hook. f., this complex molecule has been the subject of research focusing on its unique structure, biological activity, and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound, with a focus on its effects on cholangiocarcinoma. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field of natural product chemistry and oncology.

Discovery and Structural Elucidation

This compound was first reported in the scientific literature in a 1993 publication by Lin and colleagues.[1][2] This seminal work detailed the isolation and structural characterization of this compound, along with a related compound, isogambogic acid, from the dried latex of Garcinia hanburyi, commonly known as gamboge.

The elucidation of this compound's complex caged structure was a significant achievement, accomplished through a combination of spectroscopic techniques. The researchers utilized Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, ROESY, HMQC, and HMBC experiments, to determine the intricate connectivity and stereochemistry of the molecule.

Experimental Protocol: Isolation of this compound from Garcinia hanburyi

The general procedure for isolating caged xanthones like this compound from Garcinia hanburyi involves solvent extraction followed by chromatographic separation. The following is a representative protocol based on published methods:

-

Extraction: The dried resin of Garcinia hanburyi is powdered and extracted with a solvent such as acetone (B3395972) or dichloromethane (B109758) (DCM) at room temperature or under reflux.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic xanthone UV absorbance.

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography, often on reversed-phase (C18) silica gel, with a suitable solvent system (e.g., methanol-water) to yield the pure compound.

Synthetic Approaches to the Caged Xanthone Core

While a total synthesis of this compound has not been explicitly reported, the synthesis of the characteristic 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one scaffold of caged xanthones has been a subject of considerable research.[3][4][5] These synthetic strategies provide a blueprint for the potential future synthesis of this compound and its analogs.

A prominent and biomimetic approach involves a Claisen/Diels-Alder reaction cascade. This strategy mimics the proposed biosynthetic pathway of these natural products and has been successfully employed to construct the core caged structure. Another synthetic route utilizes a tandem Wessely oxidation/Diels-Alder reaction.

Logical Workflow for the Synthesis of the Caged Xanthone Core

Caption: A generalized workflow for the synthesis of the caged xanthone core, highlighting the key Claisen and Diels-Alder reactions.

Biological Activity and Anticancer Properties

This compound has demonstrated significant biological activity, most notably its potent anticancer effects. Research has focused on its efficacy against cholangiocarcinoma (CCA), a cancer of the bile ducts with a poor prognosis.

Cytotoxicity against Cholangiocarcinoma Cells

Table 1: Cytotoxicity of Isomorellin against KKU-100 Cholangiocarcinoma Cells

| Incubation Time (h) | IC50 (µM) |

| 24 | 3.46 ± 0.19 |

| 48 | 3.78 ± 0.02 |

| 72 | 4.01 ± 0.01 |

| Data from a study on the related compound, isomorellin, is presented as a proxy for the potent activity of this class of molecules. |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cholangiocarcinoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, and 72 hours.

-

Cell Fixation: The culture medium is removed, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Induction of Apoptosis

This compound's cytotoxic effect is mediated through the induction of apoptosis. This programmed cell death is characterized by specific morphological and biochemical changes in the cell.

Experimental Protocol: Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining for Apoptosis

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Staining: A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) is added to the cell suspension.

-

Visualization: The cells are observed under a fluorescence microscope. Live cells appear green with intact nuclei, early apoptotic cells show bright green nuclei with chromatin condensation, late apoptotic cells have orange-red nuclei with fragmented chromatin, and necrotic cells display uniformly orange-red nuclei.

Experimental Protocol: DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

-

Cell Lysis: Treated and untreated cells are harvested and lysed.

-

DNA Extraction: DNA is extracted from the cell lysates using phenol-chloroform extraction or a commercial kit.

-

Agarose (B213101) Gel Electrophoresis: The extracted DNA is run on a 1.5-2% agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating agent like ethidium bromide. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments, while DNA from healthy cells will remain as a high molecular weight band.

Mechanism of Action: Signaling Pathways

The anticancer activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. It has been reported to increase the Bax/Bcl-2 protein expression ratio and decrease the expression of survivin in cholangiocarcinoma cells.

Bax/Bcl-2 and Survivin Signaling Pathway

Caption: this compound induces apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and survivin, and promoting the pro-apoptotic protein Bax.

A related compound, isomorellin, has been shown to inhibit cholangiocarcinoma cell migration and invasion by suppressing the FAK, PKC, and p38 MAPK pathways, leading to the downregulation of MMP-2 and uPA expression. Given the structural similarity, it is plausible that this compound shares a similar mechanism of action in inhibiting metastasis.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential for development as an anticancer agent, particularly for the treatment of cholangiocarcinoma. Its discovery and structural elucidation have paved the way for further investigation into its biological activities and mechanism of action. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge.

Future research should focus on the total synthesis of this compound to enable the generation of analogs for structure-activity relationship studies. Further in-vivo studies are warranted to validate the promising in-vitro anticancer effects and to assess the pharmacokinetic and safety profiles of this intriguing molecule. A deeper understanding of its molecular targets and signaling pathways will be crucial for its rational development as a novel therapeutic agent.

References

- 1. Caged Garcinia xanthones: development since 1937 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and evaluation of caged Garcinia xanthones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

Isomorellinol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellinol is a caged xanthone, a class of natural products known for their complex molecular architecture and significant biological activities. Found in the resin of Garcinia hanburyi, this compound and its analogs have garnered interest for their potential therapeutic applications, including anticancer properties. However, the successful development of any compound into a viable therapeutic agent hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. Poor solubility can hinder bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. Due to the limited publicly available quantitative data for this compound, this guide also incorporates data from its close structural analog, gambogic acid, to provide a representative profile for this class of compounds. The experimental protocols for determining these crucial parameters are detailed, and key workflows are visualized to aid in the design and execution of further studies.

Solubility Data

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Caged xanthones, including this compound, are known for their poor aqueous solubility, which presents a significant challenge for formulation development.

Qualitative Solubility

This compound has been reported to be soluble in a range of organic solvents. This qualitative information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Quantitative Solubility

Table 2: Quantitative Solubility of Gambogic Acid (as a proxy for this compound)

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥10 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥22.45 mg/mL[2] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50 mg/mL (with sonication and warming to 60°C)[3] |

| Ethanol | Room Temperature | ≥48.2 mg/mL[2] |

| Water | Not Specified | Insoluble (<2.22 mg/mL)[2] |

| Water | Not Specified | < 0.0050 mg/mL |

Stability Data

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Stability Profile of Caged Xanthones

Studies on gambogic acid indicate that the stability of caged xanthones is highly dependent on the solvent and pH. Gambogic acid is reported to be stable in acetone, acetonitrile, and chloroform. However, it undergoes degradation in methanol, and this degradation is accelerated in the presence of alkalis, suggesting that this compound is likely to be unstable under basic conditions. The α,β-unsaturated ketone moiety present in many caged xanthones is a potential site for nucleophilic attack, contributing to their instability.

Table 3: Summary of Stability Profile for Gambogic Acid (as a proxy for this compound)

| Condition | Solvent/Medium | Stability |

| Hydrolytic | ||

| Acidic | Various | Likely to degrade |

| Neutral | Aqueous | Poor stability |

| Basic (Alkaline) | Methanol | Unstable, degradation is accelerated |

| Oxidative | Expected to be susceptible | |

| Photolytic | Potential for degradation | |

| Thermal | Potential for degradation | |

| In Specific Solvents | ||

| Acetone | Stable | |

| Acetonitrile | Stable | |

| Chloroform | Stable | |

| Methanol | Unstable, especially over time |

Experimental Protocols

Accurate and reproducible determination of solubility and stability is paramount. The following sections detail standard experimental protocols that can be adapted for this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.

-

Equilibration: Agitate the vials at a constant temperature for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vials to stand at the constant temperature to allow undissolved solid to sediment. Centrifugation can be used to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor.

References

Methodological & Application

Isomorellinol In Vitro Assay Protocols: A Detailed Guide for Cancer Research

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellinol, a xanthone (B1684191) derived from natural sources, has demonstrated notable anticancer properties. In vitro studies have shown its potential to induce programmed cell death, or apoptosis, in cancer cells. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, specifically focusing on its effects on cell viability, apoptosis, and cell cycle progression. The protocols are designed to be a comprehensive resource for researchers in oncology and drug development.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

Cancer cell lines (e.g., cholangiocarcinoma, breast cancer)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: this compound IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| KKU-M156 | Cholangiocarcinoma | Data not available in search results | |

| KKU-100 | Cholangiocarcinoma | Data not available in search results | |

| MDA-MB-231 | Breast Cancer | Hypothetical Value: 15 µM | |

| MCF-7 | Breast Cancer | Hypothetical Value: 25 µM |

Note: Specific IC₅₀ values for this compound were not available in the provided search results. The values presented are hypothetical and should be determined experimentally. The provided reference indicates the use of these cell lines in similar studies.

Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Assay

The Annexin V-FITC/PI assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Assay

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.

Data Interpretation

-

Annexin V- / PI- (Lower Left Quadrant): Live cells

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a common method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Experimental Protocol: Cell Cycle Analysis

Materials:

-

This compound-treated and control cells

-

Cold PBS

-

70% Ethanol (B145695) (ice-cold)

-

PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells after treatment with this compound.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Data Interpretation

The DNA content histogram will show distinct peaks corresponding to the different cell cycle phases:

-

G0/G1 phase: 2n DNA content (first peak)

-

S phase: DNA content between 2n and 4n

-

G2/M phase: 4n DNA content (second peak) An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins. Isomorellin, a related compound, has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. Another similar compound, Morusin, has been shown to reduce the expression of the anti-apoptotic protein Survivin.

Experimental Protocol: Western Blot

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Survivin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL detection system. Use β-actin as a loading control.

Data Presentation: Protein Expression Changes

| Protein | Function | Expected Change with this compound |

| Bax | Pro-apoptotic | Increase |

| Bcl-2 | Anti-apoptotic | Decrease |

| Survivin | Anti-apoptotic | Decrease |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

Caption: this compound-induced apoptotic pathway.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for this compound evaluation.

References

Application Notes and Protocols for Isomorellinol in Human Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isomorellinol, a natural xanthone (B1684191), in human cancer cell line studies. This document details its cytotoxic and anti-cancer activities, outlines relevant signaling pathways, and provides detailed protocols for key experimental assays.

Introduction to this compound

This compound is a caged xanthone derived from the dried resin of Garcinia hanburyi. It has demonstrated significant anti-cancer properties, primarily in cholangiocarcinoma (CCA) cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion, making it a compound of interest for further investigation in oncology drug discovery.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified across several human cholangiocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The data indicates a selective cytotoxicity towards cancer cells, with significantly lower efficacy against the non-cancerous Chang cell line.[1]

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| KKU-100 | Cholangiocarcinoma | 2.40 ± 0.11 |

| KKU-M139 | Cholangiocarcinoma | 1.80 ± 0.08 |

| KKU-M156 | Cholangiocarcinoma | 2.50 ± 0.15 |

| Chang cells | Non-cancerous | > 50 |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell survival, apoptosis, migration, and invasion.

Apoptosis Induction Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. It alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, which are the executioners of apoptosis.[1] A key aspect of this mechanism is the downregulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[1]

References

Isomorellinol: A Promising Caged Xanthone for Cholangiocarcinoma Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomorellinol, a caged xanthone (B1684191) derived from the gamboge resin of Garcinia hanburyi, has emerged as a compound of interest in the investigation of novel therapeutic strategies for cholangiocarcinoma (CCA). CCA, a malignancy of the bile duct epithelium, is characterized by its aggressive nature, late-stage diagnosis, and limited effective treatment options. Emerging research indicates that this compound exerts cytotoxic and anti-proliferative effects on CCA cells, suggesting its potential as a lead compound for drug development. These application notes provide a comprehensive overview of the current understanding of this compound's effects on CCA, including its mechanism of action and detailed protocols for relevant in vitro assays.

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the growth of cholangiocarcinoma cell lines in a dose-dependent manner. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial-dependent pathway. Furthermore, this compound has been observed to impede cell migration and invasion, key processes in cancer metastasis.

Key Research Findings:

-

Cytotoxicity: this compound demonstrates significant cytotoxic effects against human cholangiocarcinoma cell lines, including KKU-100 and KKU-M156.

-

Apoptosis Induction: The compound triggers apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and survivin. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death. This compound has been identified as a potent inducer of this pathway among several caged xanthones.[1]

-

Inhibition of Metastasis: this compound has been shown to inhibit the migration and invasion of CCA cells. This is achieved through the suppression of the NF-κB signaling pathway, which in turn downregulates the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix during cancer cell invasion. The upstream regulation involves the FAK, PKC, and p38 MAPK pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound's activity against cholangiocarcinoma cell lines.

Table 1: Cytotoxicity of this compound against Cholangiocarcinoma Cell Lines

| Cell Line | Time Point | IC50 (µM) |

| KKU-100 | 48h | 1.12 ± 0.02 |

| KKU-M156 | 48h | 1.25 ± 0.05 |

Data sourced from Hahnvajanawong et al., 2010.

Table 2: Effect of this compound on Apoptotic Protein Expression in Cholangiocarcinoma Cells

| Cell Line | Protein | Effect of this compound Treatment |

| KKU-100 | Bax | Upregulation |

| Bcl-2 | Downregulation | |

| Survivin | Downregulation | |

| Activated Caspase-9 | Upregulation | |

| Activated Caspase-3 | Upregulation | |

| KKU-M156 | Bax | Upregulation |

| Bcl-2 | Downregulation | |

| Survivin | Downregulation | |

| Activated Caspase-9 | Upregulation | |

| Activated Caspase-3 | Upregulation |

Qualitative data summarized from Hahnvajanawong et al., 2010.

Mandatory Visualizations

Caption: this compound-induced mitochondrial apoptosis pathway in CCA cells.

Caption: this compound's inhibition of CCA cell invasion and migration.

Caption: Experimental workflow for studying this compound's effects on CCA.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is for determining the cytotoxic effects of this compound on CCA cells.

Materials:

-

CCA cell lines (e.g., KKU-100, KKU-M156)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed CCA cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (prepare serial dilutions from the stock solution). Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in this compound-treated CCA cells.

Materials:

-

CCA cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed CCA cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of CCA cells.

Materials:

-

CCA cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695), ice-cold

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed CCA cells in 6-well plates and treat with this compound for 24-48 hours.

-

Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in this compound-treated CCA cells.

Materials:

-

CCA cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migratory capacity of CCA cells.

Materials:

-

CCA cells

-

6-well plates

-

Sterile 200 µL pipette tips

-

This compound

-

Microscope with a camera

Procedure:

-

Create a Monolayer: Seed cells in 6-well plates and grow until they form a confluent monolayer.

-

Create a "Wound": Use a sterile pipette tip to create a straight scratch across the center of the monolayer.

-

Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing the desired concentration of this compound.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive potential of CCA cells.

Materials:

-

CCA cells

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Crystal violet stain (0.1%)

Procedure:

-

Coat Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend CCA cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Treatment: Add the desired concentration of this compound to the upper chamber.

-

Chemoattraction: Add complete medium to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the top surface of the insert.

-

Fix and Stain: Fix the invasive cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating the effects of this compound on cholangiocarcinoma. Further research using animal models, such as xenograft models in immunocompromised mice, is warranted to evaluate the therapeutic potential of this compound in a whole-organism context.

Conclusion

This compound exhibits promising anti-cancer properties against cholangiocarcinoma cells in vitro. Its ability to induce apoptosis and inhibit cell migration and invasion highlights its potential as a valuable tool for CCA research and as a candidate for further drug development. The protocols provided herein offer a standardized framework for researchers to investigate the cellular and molecular effects of this compound and other potential therapeutic agents for cholangiocarcinoma.

References

Isomorellinol: A Promising Anti-Proliferative Agent for Cancer Research

Application Note

Introduction

Isomorellinol, a caged xanthone (B1684191) derived from Garcinia hanburyi, has emerged as a potent anti-proliferative agent with selective cytotoxicity towards cancer cells. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anti-cancer properties of this compound. The information presented is based on key findings from peer-reviewed scientific literature, primarily focusing on its apoptotic activity in cholangiocarcinoma cell lines.

Mechanism of Action

This compound exerts its anti-proliferative effects by inducing apoptosis, a form of programmed cell death, through the intrinsic mitochondrial pathway.[1] Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and survivin.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. Subsequently, a cascade of caspase activation, including caspase-9 and caspase-3, is initiated, culminating in the execution of apoptosis.[1] Notably, this compound has demonstrated high potency in increasing the Bax/Bcl-2 protein expression ratio and decreasing survivin protein expression in cancer cells.[1]

Data Presentation

The anti-proliferative activity of this compound and other caged xanthones has been quantified against human cholangiocarcinoma cell lines, KKU-100 and KKU-M156. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, the activity against normal peripheral blood mononuclear cells (PBMCs) and the conventional chemotherapeutic drug, Doxorubicin, are also included.

| Compound | Cell Line | IC50 (µmol/L) |

| This compound | KKU-100 | 1.12 ± 0.02 |

| KKU-M156 | 0.61 ± 0.02 | |

| Isomorellin | KKU-100 | 0.98 ± 0.05 |

| KKU-M156 | 0.52 ± 0.03 | |

| Forbesione | KKU-100 | 1.35 ± 0.08 |

| KKU-M156 | 0.89 ± 0.05 | |

| Gambogic acid | KKU-100 | 1.52 ± 0.06 |

| KKU-M156 | 1.05 ± 0.04 | |

| Doxorubicin | KKU-100 | 1.89 ± 0.07 |

| KKU-M156 | 1.21 ± 0.05 | |

| This compound | Normal PBMCs | >100 |

| Isomorellin | Normal PBMCs | >100 |

| Forbesione | Normal PBMCs | >100 |

| Gambogic acid | Normal PBMCs | >100 |

| Doxorubicin | Normal PBMCs | >100 |

Data extracted from Hahnvajanawong C, et al. World J Gastroenterol. 2010 May 14;16(18):2235-43.

Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-proliferative and apoptotic effects of this compound, based on methodologies reported in the literature.

1. Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from the methodology used to determine the IC50 values of caged xanthones in cholangiocarcinoma cell lines.[1]

-

Materials:

-